- Treating diabetes mellitus using arylglyoxals, United States, , ,

Cas no 92254-55-2 (4-Phenoxyphenylglyoxal hydrate)

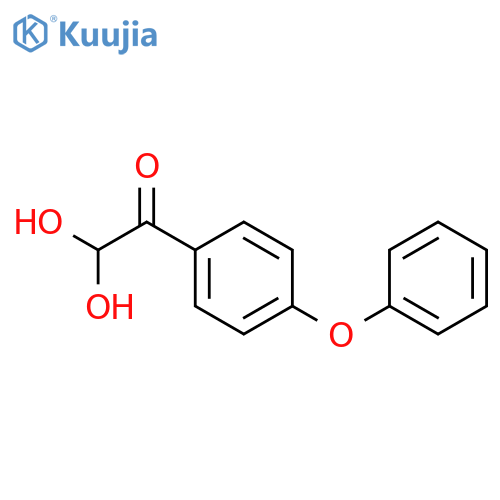

92254-55-2 structure

商品名:4-Phenoxyphenylglyoxal hydrate

CAS番号:92254-55-2

MF:C14H12O4

メガワット:244.242684364319

MDL:MFCD08705866

CID:803051

4-Phenoxyphenylglyoxal hydrate 化学的及び物理的性質

名前と識別子

-

- 4-Phenoxyphenylglyoxal hydrate

- 2-Oxo-2-(4-phenoxyphenyl)acetaldehyde hydrate

- Ethanone,2,2-dihydroxy-1-(4-phenoxyphenyl)-

- 2,2-Dihydroxy-1-(4-Phenoxyphenyl)-Ethanone

- OR1615

- 2-oxo-2-(4-phenoxyphenyl)acetaldehyde

- SBB099840

- AB48656

- ST2417143

- 2-oxo-2-(4-phenoxyphenyl)ethanal, hydrate

- AX8099893

- AM20050078

- W9532

- Oxo(4-phenoxyphenyl)acetaldehyde--water (1/1)

- A844181

- 2-oxidanylidene-2-(4-phenoxyphenyl)ethanal hydrate

- 2,2-Dihydroxy-1-(4-phenoxyphenyl)ethanone (ACI)

- Acetophenone, 2,2-dihydroxy-4′-phenoxy- (7CI)

-

- MDL: MFCD08705866

- インチ: 1S/C14H12O4/c15-13(14(16)17)10-6-8-12(9-7-10)18-11-4-2-1-3-5-11/h1-9,14,16-17H

- InChIKey: YXORSXKQALCDKI-UHFFFAOYSA-N

- ほほえんだ: O=C(C(O)O)C1C=CC(OC2C=CC=CC=2)=CC=1

計算された属性

- せいみつぶんしりょう: 244.07400

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 261

- トポロジー分子極性表面積: 44.4

じっけんとくせい

- ふってん: 417.5°C at 760 mmHg

- PSA: 66.76000

- LogP: 1.97230

4-Phenoxyphenylglyoxal hydrate セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

-

危険物標識:

- ちょぞうじょうけん:Inert atmosphere,Store in freezer, under -20°C

4-Phenoxyphenylglyoxal hydrate 税関データ

- 税関データ:

アメリカ税関コード:

2918303000要約:

2918303000他のアルデヒドまたはケトン機能を有するが、他の酸素機能を有さない芳香族カルボン酸およびその誘導体(第6節注釈3中の米国製品を除く)。一般価格:6.5%。特殊価格:無料(A+、AU、BH、CA、CL、CO、D、E、IL、J、JO、K、KR、MA、MX、OM、P、PA、PE、SG)。レート2:15.4¢/kg+57%

4-Phenoxyphenylglyoxal hydrate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | P321090-500mg |

4-Phenoxyphenylglyoxal Hydrate |

92254-55-2 | 500mg |

$ 115.00 | 2022-06-03 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O81430-250mg |

2-Oxo-2-(4-phenoxyphenyl)acetaldehyde hydrate |

92254-55-2 | 250mg |

¥106.0 | 2021-09-04 | ||

| Alichem | A019113853-5g |

2-Oxo-2-(4-phenoxyphenyl)acetaldehyde hydrate |

92254-55-2 | 95% | 5g |

$159.12 | 2023-08-31 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TH279-250mg |

4-Phenoxyphenylglyoxal hydrate |

92254-55-2 | 95+% | 250mg |

210CNY | 2021-05-07 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TH279-50mg |

4-Phenoxyphenylglyoxal hydrate |

92254-55-2 | 95+% | 50mg |

55.0CNY | 2021-07-17 | |

| A2B Chem LLC | AH86027-5g |

4-Phenoxyphenylglyoxal hydrate |

92254-55-2 | 95% | 5g |

$260.00 | 2024-07-18 | |

| A2B Chem LLC | AH86027-1g |

4-Phenoxyphenylglyoxal hydrate |

92254-55-2 | 95% | 1g |

$93.00 | 2024-07-18 | |

| eNovation Chemicals LLC | D547027-5g |

4-Phenoxyphenylglyoxal hydrate |

92254-55-2 | 97% | 5g |

$590 | 2025-02-21 | |

| eNovation Chemicals LLC | D547027-10g |

4-Phenoxyphenylglyoxal hydrate |

92254-55-2 | 97% | 10g |

$899 | 2023-09-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1226729-5g |

2-Oxo-2-(4-phenoxyphenyl)acetaldehyde hydrate |

92254-55-2 | 95% | 5g |

¥3541.00 | 2024-04-25 |

4-Phenoxyphenylglyoxal hydrate 関連文献

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

92254-55-2 (4-Phenoxyphenylglyoxal hydrate) 関連製品

- 1226-42-2(4,4'-Dimethoxybenzil)

- 32025-65-3((3-Methoxyphenyl)glyoxal)

- 22711-21-3(4-Methoxybenzil)

- 745783-88-4(6-Methoxy-2-naphthylglyoxal Hydrate)

- 40101-17-5(1,2-Bis(3-methoxyphenyl)ethane-1,2-dione)

- 16208-17-6(4-Methoxyphenylglyoxal hydrate)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:92254-55-2)4-Phenoxyphenylglyoxal hydrate

清らかである:99%

はかる:5g

価格 ($):294.0